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Compound of Interest

4-iodo-3-(trifluoromethoxy)benzoic
Acid

Cat. No.: B1607646

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of
Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine-containing functional groups has become a cornerstone for innovation.
Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique
electronic and physicochemical properties. This guide provides a comprehensive technical
overview of 4-iodo-3-(trifluoromethoxy)benzoic acid (CAS Number: 886762-67-0), a
specialized building block poised for significant applications in research and development.
While detailed experimental data for this specific molecule remains somewhat niche, this
document synthesizes available information and provides expert insights based on the well-
established roles of its constituent moieties.

The trifluoromethoxy group is often considered a "super-halogen” due to its high lipophilicity
and strong electron-withdrawing nature.[1][2] Unlike the more common trifluoromethyl (-CF3)
group, the -OCFs moiety offers a distinct conformational and electronic profile, influencing a
molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
[3][4][5] The additional presence of an iodine atom on the phenyl ring of the title compound
provides a versatile handle for further chemical modifications, such as cross-coupling reactions,
making it a valuable intermediate for constructing complex molecular architectures.
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Physicochemical and Safety Profile

A summary of the known physicochemical properties and safety information for 4-iodo-3-

(trifluoromethoxy)benzoic acid is presented below. It is important to note that while some

data is available from commercial suppliers, comprehensive experimental characterization is

not widely published.

Property Value Source
CAS Number 886762-67-0 [1][6]
Molecular Formula CsHaF3103 [6]
Molecular Weight 332.02 g/mol [1]
Physical Form Solid [1]
4-iodo-3-
IUPAC Name ) ) ) [1]
(trifluoromethoxy)benzoic acid
OC(=0)C1=CC(OC(F)
SMILES [6]
(F)F)=C(nc=C1
YZYRBLQNCPKVHL-
InChl Key [1]

UHFFFAOYSA-N

Storage Temperature

Ambient

[1]

Safety Information:

¢ Signal Word: Warning

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation)

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271

(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective

clothing/eye protection/face protection)
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This information is based on supplier safety data sheets and should be used as a guide. A full
risk assessment should be conducted before handling this chemical.[1]

Synthesis Strategies

While a specific, peer-reviewed synthesis protocol for 4-iodo-3-(trifluoromethoxy)benzoic
acid is not readily available in the literature, a plausible synthetic route can be devised based
on established methodologies for the preparation of trifluoromethoxy-substituted and iodinated
aromatic compounds.[6][7]

A logical approach would involve a multi-step sequence starting from a more readily available
precursor, such as 3-hydroxybenzoic acid or a derivative thereof. The key transformations
would be the introduction of the trifluoromethoxy group and the subsequent regioselective
lodination of the aromatic ring.

Proposed Synthetic Workflow
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Caption: Proposed synthetic pathway for 4-iodo-3-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodological Considerations:

o Trifluoromethoxylation of a Phenolic Precursor: The synthesis would likely commence with a
suitable 3-hydroxybenzoic acid derivative. The introduction of the trifluoromethoxy group is a
challenging transformation.[8][9] Common methods include the reaction of a phenol with
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carbon tetrachloride and hydrogen fluoride (the Yarovenko-Raksha reaction) or with sulfur
tetrafluoride (SF4).[6] These reactions often require harsh conditions and specialized
equipment.

 Electrophilic lodination: Once 3-(trifluoromethoxy)benzoic acid is obtained, the next step is
the regioselective introduction of an iodine atom at the 4-position. The trifluoromethoxy group
and the carboxylic acid group are both deactivating and will direct incoming electrophiles.
However, the -OCFs group is an ortho, para-director, while the -COOH group is a meta-
director. The position para to the powerful ortho, para-directing -OCFs group is the most
likely site for substitution. Electrophilic iodination can be achieved using molecular iodine (I2)
in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or a copper salt) to
generate a more potent electrophilic iodine species (1*).[7][10] Alternatively, reagents such
as N-lodosuccinimide (NIS) can be employed under acidic conditions.[11]

 Purification: The final product would require purification to remove any unreacted starting
materials and isomeric byproducts. This is typically achieved through recrystallization from a
suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Discovery

The true value of 4-iodo-3-(trifluoromethoxy)benzoic acid lies in its potential as a versatile
building block for the synthesis of novel compounds with tailored properties.

The Role of the Trifluoromethoxy Group

The -OCFs group is a lipophilic electron-withdrawing substituent that can significantly enhance
the pharmacokinetic profile of a drug candidate.[3][4] Its key contributions include:

 Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents,
which can improve a molecule's ability to cross biological membranes, potentially leading to
better oral bioavailability.[1][8]

e Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3
group highly resistant to metabolic degradation, which can increase the in vivo half-life of a
drug.[2][3]
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» Modulation of pKa: The strong electron-withdrawing nature of the group can lower the pKa of
nearby acidic or basic centers, which can be crucial for optimizing target binding or solubility.

» Conformational Control: The steric bulk and electronic properties of the -OCFs group can
influence the preferred conformation of a molecule, which can be exploited to enhance
binding to a specific protein target.

Potential Therapeutic Areas

Given the properties imparted by the trifluoromethoxy group, this scaffold could be explored for
developing novel therapeutics in a range of areas, including:

e Oncology: Many modern kinase inhibitors and other anticancer agents incorporate
fluorinated groups to enhance their efficacy and pharmacokinetic properties.[12]

o Neuroscience: The ability to modulate lipophilicity is critical for designing drugs that can
cross the blood-brain barrier to treat central nervous system disorders.

« Infectious Diseases: The metabolic stability conferred by the -OCFs group is advantageous
for developing long-acting antiviral or antibacterial agents.

The Utility of the lodide

The iodine atom at the 4-position serves as a key functional handle for further elaboration of
the molecular scaffold.
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Caption: Key cross-coupling reactions enabled by the aryl iodide functionality.

This functionality allows for a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Sonogashira Coupling: To introduce alkyne moieties.

Heck Coupling: To form carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions provide medicinal chemists with a powerful toolkit to rapidly generate libraries
of diverse compounds for structure-activity relationship (SAR) studies.

Analytical Characterization

Detailed spectroscopic data for 4-iodo-3-(trifluoromethoxy)benzoic acid is not available in
peer-reviewed literature. However, based on its structure, the following characteristic signals
would be expected:

'H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic
region, corresponding to the three protons on the phenyl ring. The carboxylic acid proton
would appear as a broad singlet at a downfield chemical shift (>10 ppm).

e 13C NMR: The carbon NMR spectrum would show eight distinct signals, including the
carbonyl carbon of the carboxylic acid, the carbon attached to the -OCFs group (which would
appear as a quartet due to C-F coupling), and the carbon bearing the iodine atom.

e 19F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three
equivalent fluorine atoms of the trifluoromethoxy group.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (332.02 g/mol ). The isotopic pattern would be
characteristic of a molecule containing one iodine atom.
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« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch
from the carboxylic acid, a sharp C=0 stretch, and C-O and C-F stretching vibrations.

Conclusion

4-iodo-3-(trifluoromethoxy)benzoic acid represents a highly valuable, albeit specialized,
building block for advanced chemical synthesis. The combination of a trifluoromethoxy group, a
carboxylic acid, and an aryl iodide within a single molecule provides a unique constellation of
properties and synthetic handles. While comprehensive data on this specific compound is
limited, the well-documented impact of its constituent functional groups in medicinal chemistry
and materials science strongly suggests its potential for the development of novel, high-
performance molecules. Researchers in drug discovery and related fields can leverage this
intermediate to explore new chemical space and design next-generation therapeutics with
enhanced pharmacokinetic and pharmacodynamic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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